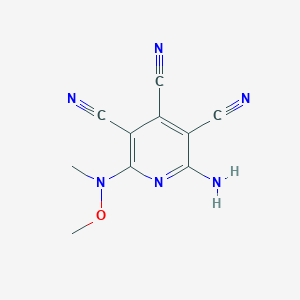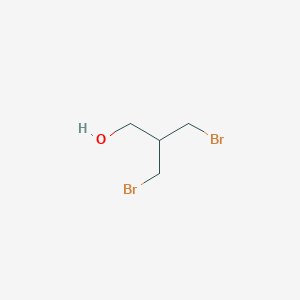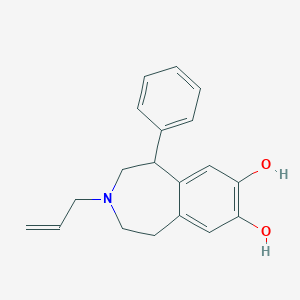
3-Allyl-2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine
Übersicht
Beschreibung
“3-Allyl-2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine” is a benzazepine that bears a phenyl substituent at position 1, an allyl substituent at position 3, and two hydroxy substituents at positions 7 and 8 . It is a selective dopamine D1-like receptor partial agonist .
Synthesis Analysis
The compound can be synthesized by an intramolecular Barbier reaction of N-(2-iodophenethyl)-phenacylamines with n-C4H9Li as a key reaction step .Molecular Structure Analysis
The molecular structure of this compound includes a benzazepine ring that is fused with a phenyl ring . The benzazepine ring is tetrahydro, indicating it contains four hydrogen atoms. The compound also contains an allyl group (prop-2-en-1-yl) and two hydroxy groups .Chemical Reactions Analysis
The compound is a selective dopamine D1-like receptor partial agonist, with IC50 values of 19.7 and 2425 nM for binding to D1-like and D2-like receptors respectively .Physical And Chemical Properties Analysis
The compound has a molecular formula of C19H21NO2 . Its average mass is 295.37550 and its monoisotopic mass is 295.15723 .Wissenschaftliche Forschungsanwendungen
Dopamine D1 Receptor Agonist
SKF-77434 is a drug that acts as a selective dopamine D1 receptor partial agonist . It has been shown to have stimulant effects .
Potential Treatment for Cocaine Addiction
Unlike other D1 agonists with higher efficacy such as SKF-81,297 and 6-Br-APB, SKF-77434 does not maintain self-administration in animal studies . Therefore, it has been researched as a potential treatment for cocaine addiction .
Treatment for Parkinson’s Disease
SKF-77434 has been indicated for the treatment of Parkinson’s Disease . This is likely due to its role as a D1 receptor agonist, as dopamine is known to play a crucial role in the pathophysiology of Parkinson’s Disease .
Treatment for Nervous System Diseases
As a D1 receptor agonist, SKF-77434 has therapeutic applications in various nervous system diseases . The exact diseases are not specified, but they could potentially include conditions characterized by dopamine dysregulation .
Treatment for Endocrinology and Metabolic Disease
SKF-77434 has also been indicated for the treatment of endocrinology and metabolic diseases . The exact mechanism is not specified, but it could potentially involve the role of dopamine in regulating various metabolic processes .
Research Tool in Animal Studies
SKF-77434 has been used as a research tool in animal studies to investigate the role of dopamine D1 receptors in behavior . For example, it has been used to study the effects of D1 receptor agonists on cocaine reward and seeking in rats .
Potential Intervention in Cue-Induced Relapse
Chemical compounds that target dopamine (DA) D1 receptors have shown promise as potential interventions in animal models of cue-induced relapse . In a series of experiments, the effects of coadministration of a D1-receptor partial agonist (SKF 77434) and a D3-receptor antagonist (NGB 2904) were explored in heroin-seeking rats .
Potential Treatment for Opiate Use Disorder
The coadministration of low doses of SKF 77434 and a D3-receptor antagonist was found to be more effective in reducing cue-induced relapse to heroin seeking than either compound alone . This suggests that SKF 77434 could potentially be used in the treatment of opiate use disorder .
Wirkmechanismus
Target of Action
SKF-77434, also known as XA99M7XZR5, 3-Allyl-2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine, SK&F 77434, is a drug that acts as a selective dopamine D1 receptor partial agonist . The dopamine D1 receptor is a G protein-coupled receptor that plays a crucial role in the central nervous system, influencing various functions such as motor control, cognition, and reward.
Biochemical Pathways
The primary biochemical pathway affected by SKF-77434 is the dopamine signaling pathway. By acting on the D1 receptor, SKF-77434 can modulate the activity of this pathway, influencing the downstream effects associated with dopamine signaling .
Pharmacokinetics
It is known that the compound is centrally active following systemic administration
Result of Action
The interaction of SKF-77434 with the D1 receptor has been shown to have stimulant and anorectic effects . This has led to research into its potential as a treatment for cocaine addiction .
Eigenschaften
IUPAC Name |
5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-2-9-20-10-8-15-11-18(21)19(22)12-16(15)17(13-20)14-6-4-3-5-7-14/h2-7,11-12,17,21-22H,1,8-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUVZVXIRYFENV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3043817 | |
| Record name | SKF 77434 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allyl-2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine | |
CAS RN |
104422-04-0 | |
| Record name | SKF 77434 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104422-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SK&F 77434 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104422040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SKF 77434 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SKF-77434 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA99M7XZR5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate](/img/structure/B28135.png)
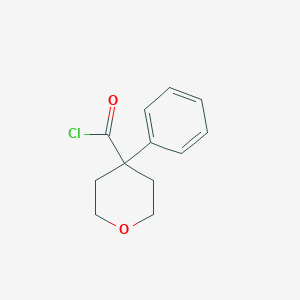
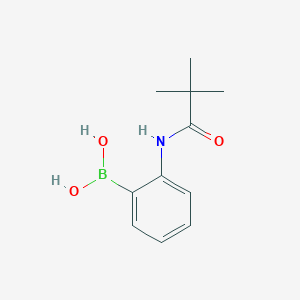


![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B28149.png)
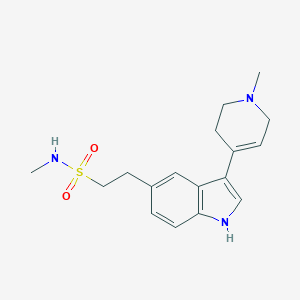
![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15R,17R)-17-[(2R)-5-[(2R,3R,4S,5S)-4-Hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15-pentol](/img/structure/B28151.png)
